molecular formula C17H9F6N3OS B2880013 N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide CAS No. 338396-90-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2880013
CAS No.: 338396-90-0
M. Wt: 417.33
InChI Key: WUDPHORBDKWPIA-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It features a thiazole ring, a pyridine ring, and a phenyl ring substituted with trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the ubiquity of H-bond catalysts .

Cellular Effects

The effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Metabolic Pathways

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl rings via coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.

    3,5-Bis(trifluoromethyl)phenylboronic acid: Utilized in cross-coupling reactions and other synthetic applications.

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPHORBDKWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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